molecular formula C19H39N1O2 B1139546 Malondialdehyde tetrabutylammonium salt CAS No. 100683-54-3

Malondialdehyde tetrabutylammonium salt

Cat. No.: B1139546
CAS No.: 100683-54-3
M. Wt: 313.52
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Malondialdehyde tetrabutylammonium salt is a complex compound with a molecular weight of 313.52 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that malondialdehyde (mda), a substance produced by membrane lipids in response to reactive oxygen species (ros), can be used as a drought indicator to evaluate the degree of plasma membrane damage and the ability of plants to drought stress tolerance . It’s plausible that the tetrabutylammonium salt form of MDA may have similar interactions with its targets, but this requires further investigation.

Biochemical Pathways

It’s known that mda is produced from the lipid peroxidation of polyunsaturated fatty acids (pufas) by ros attack or the activation of lipoxygenases . This suggests that the compound may be involved in lipid peroxidation pathways and oxidative stress responses.

Result of Action

It’s known that mda can be used as a drought indicator to evaluate the degree of plasma membrane damage and the ability of plants to drought stress tolerance . This suggests that the compound may have similar effects, but this requires further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature is a critical factor influencing enzyme activity, which may lead to the formation of MDA and other lipid peroxidation products in plants . Additionally, under environmental stress or developmental signals, MDA is produced, and this may either result in defense signaling if MDA accumulates transiently, or trigger cell death if there is sustained accumulation .

Biochemical Analysis

Biochemical Properties

Malondialdehyde tetrabutylammonium salt plays a significant role in biochemical reactions. It is a highly reactive compound that occurs as the enol . It is a physiological metabolite and a marker for oxidative stress . It forms covalent bonds with DNA and other biomolecules , which can lead to significant biochemical interactions.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to form covalent protein adducts referred to as “advanced lipoxidation end-products” (ALE), which can cause toxic stress in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a reactive aldehyde and is one of the many reactive electrophile species that cause toxic stress in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the degree of lipid peroxidation can be estimated by the amount of this compound in tissues

Metabolic Pathways

This compound is involved in several metabolic pathways. It results from lipid peroxidation of polyunsaturated fatty acids . Both enzymatic and nonenzymatic lipid peroxidation processes may lead to the formation of this compound and other lipid peroxidation products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Malondialdehyde tetrabutylammonium salt is typically synthesized by reacting malondialdehyde with tetrabutylammonium hydroxide. The reaction is carried out in a slightly basic buffer to stabilize the malondialdehyde, which is otherwise unstable . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Malondialdehyde tetrabutylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various aldehydes, alcohols, and substituted enolates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Malondialdehyde tetrabutylammonium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Malondialdehyde potassium salt enolate
  • 1,1,3,3-Tetramethoxypropane
  • 1,1,3,3-Tetraethoxypropane
  • 4-Hydroxynonenal
  • Butylated hydroxytoluene

Uniqueness

Malondialdehyde tetrabutylammonium salt is unique due to its stability in a slightly basic buffer, which makes it more suitable for certain analytical applications compared to other malondialdehyde derivatives. Its ability to form stable enolate ions also makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(E)-3-oxoprop-1-en-1-olate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXLQCGVBUWBHF-WLHGVMLRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=C[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=C/[O-])\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100683-54-3
Record name (E)-3-Oxoprop-1-en-1-olate; tetrabutylazanium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.